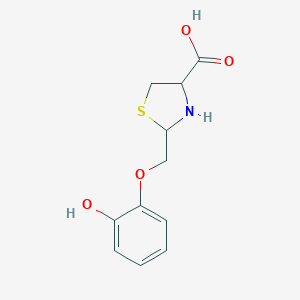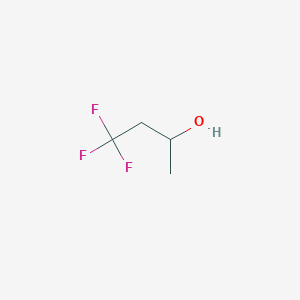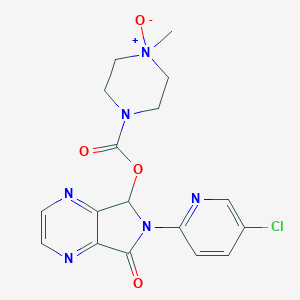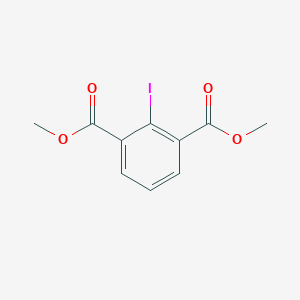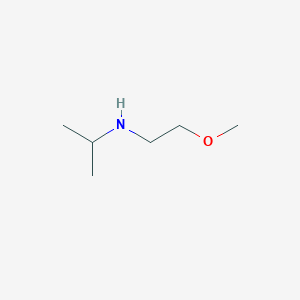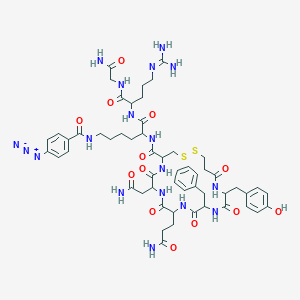
d7-N3-Avt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D7-N3-Avt is a synthetic peptide that has been developed for scientific research purposes. This peptide has garnered significant interest in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
D7-N3-Avt has potential applications in various fields of scientific research. In neuroscience, it can be used to study the role of the vasotocinergic system in social behavior, memory, and learning. In endocrinology, it can be used to investigate the effects of vasotocin on the hypothalamic-pituitary-adrenal (HPA) axis and stress response. In pharmacology, it can be used to develop new drugs that target the vasotocinergic system.
Mecanismo De Acción
D7-N3-Avt acts on the vasotocin receptor, which is a G protein-coupled receptor. When D7-N3-Avt binds to the receptor, it activates a signaling pathway that leads to the release of intracellular calcium ions. This, in turn, triggers a cascade of events that result in various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
D7-N3-Avt has been shown to have various biochemical and physiological effects. In the brain, it can modulate social behavior, memory, and learning. In the HPA axis, it can regulate stress response and cortisol release. In the cardiovascular system, it can affect blood pressure and heart rate. In the kidney, it can regulate water balance and urine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using D7-N3-Avt in lab experiments are its high purity, specificity, and reproducibility. However, the limitations are that it can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for D7-N3-Avt research. One area of interest is the development of new drugs that target the vasotocinergic system for the treatment of various disorders, such as anxiety and depression. Another area of interest is the investigation of the role of vasotocin in social behavior and its potential applications in animal welfare. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of D7-N3-Avt on various physiological systems.
Conclusion
In conclusion, D7-N3-Avt is a synthetic peptide that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, D7-N3-Avt has the potential to contribute to the development of new drugs and the understanding of various physiological systems.
Métodos De Síntesis
D7-N3-Avt is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is a pure, synthetic peptide that can be used for scientific research purposes.
Propiedades
Número CAS |
109064-94-0 |
|---|---|
Nombre del producto |
d7-N3-Avt |
Fórmula molecular |
C54H72N18O13S2 |
Peso molecular |
1245.4 g/mol |
Nombre IUPAC |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62) |
Clave InChI |
UKZSKISVPBZZOE-UHFFFAOYSA-N |
SMILES isomérico |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N |
SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Secuencia |
CYFQNCXRG |
Sinónimos |
1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin d7-N3-AVT vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)- vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
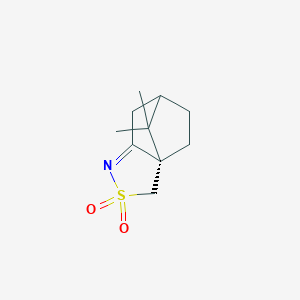
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

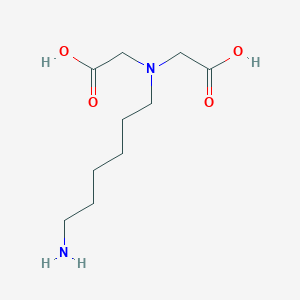
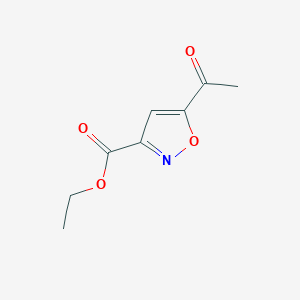
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
